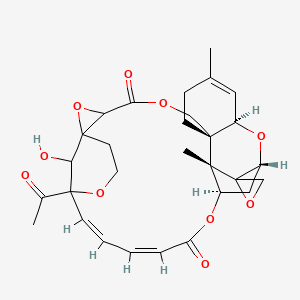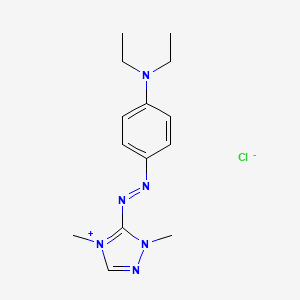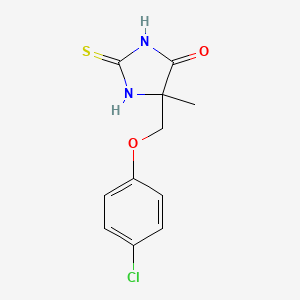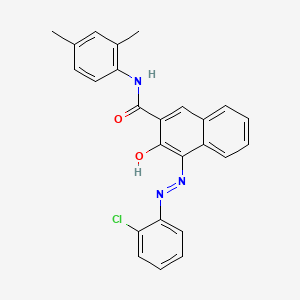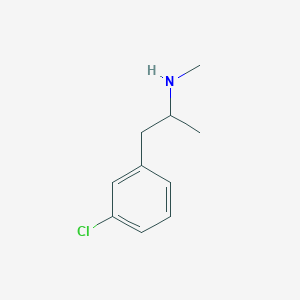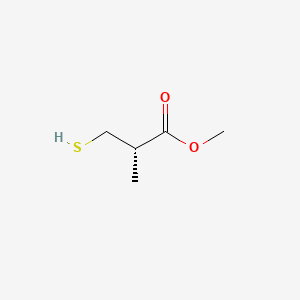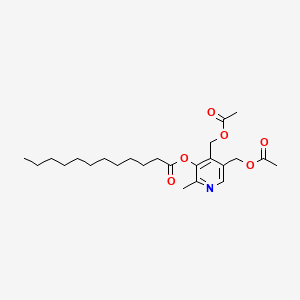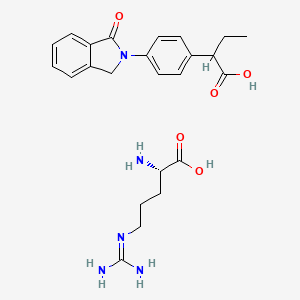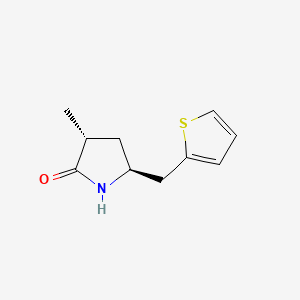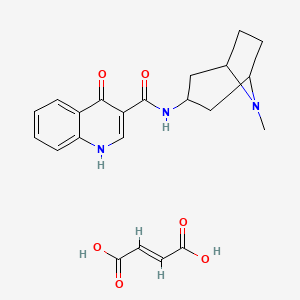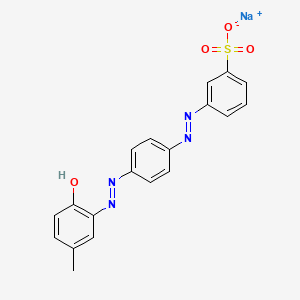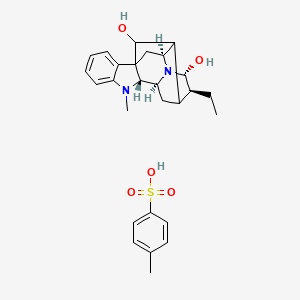
Ajmaline, p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ajmaline, p-toluenesulfonate is a derivative of ajmaline, an indole alkaloid primarily extracted from the roots of Rauvolfia serpentina. Ajmaline is known for its antiarrhythmic properties and is used in the treatment of certain cardiac conditions, particularly Brugada syndrome. The p-toluenesulfonate salt form enhances the solubility and stability of ajmaline, making it more suitable for pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ajmaline is typically isolated from natural sources such as Rauvolfia serpentina. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The p-toluenesulfonate salt is then prepared by reacting ajmaline with p-toluenesulfonic acid in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of ajmaline, p-toluenesulfonate involves large-scale extraction from plant sources followed by chemical synthesis to form the salt. The process includes:
Extraction: Using solvents like ethanol to extract ajmaline from plant material.
Purification: Employing techniques such as chromatography to purify the extracted ajmaline.
Salt Formation: Reacting purified ajmaline with p-toluenesulfonic acid to form the p-toluenesulfonate salt.
Analyse Chemischer Reaktionen
Types of Reactions: Ajmaline, p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: Ajmaline can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the ajmaline molecule, potentially altering its activity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the ajmaline structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Various oxidized derivatives of ajmaline.
Reduction Products: Reduced forms of ajmaline with modified functional groups.
Substitution Products: Ajmaline derivatives with new substituents introduced through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Ajmaline, p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid chemistry.
Biology: Employed in studies of ion channel function and cardiac electrophysiology.
Medicine: Utilized in the diagnosis and treatment of cardiac arrhythmias, particularly Brugada syndrome.
Industry: Applied in the development of pharmaceutical formulations and as a reference standard in quality control.
Wirkmechanismus
Ajmaline, p-toluenesulfonate exerts its effects primarily by blocking sodium channels in cardiac cells. This action reduces the influx of sodium ions during the action potential, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity. The compound targets specific sodium channels and pathways involved in cardiac conduction, making it effective in treating arrhythmias.
Vergleich Mit ähnlichen Verbindungen
Quinidine: Another antiarrhythmic agent that also blocks sodium channels but has a broader spectrum of action.
Procainamide: Similar in its sodium channel blocking effects but differs in its pharmacokinetics and side effect profile.
Lidocaine: Primarily used as a local anesthetic but also has antiarrhythmic properties through sodium channel blockade.
Ajmaline, p-toluenesulfonate stands out due to its specific application in Brugada syndrome and its unique pharmacological profile.
Eigenschaften
CAS-Nummer |
168700-00-3 |
|---|---|
Molekularformel |
C27H34N2O5S |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H26N2O2.C7H8O3S/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,11?,14-,15-,16?,17-,18?,19+,20?;/m0./s1 |
InChI-Schlüssel |
SVWOYYMXXKRUHK-GHRDFDGSSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


